Triphenyltin Hydroxide-d15

Description

BenchChem offers high-quality Triphenyltin Hydroxide-d15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyltin Hydroxide-d15 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17OSn |

|---|---|

Molecular Weight |

383.1 g/mol |

InChI |

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;; |

InChI Key |

NRHFWOJROOQKBK-NLOSMHEESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Architecture, Synthesis, and Analytical Application of Triphenyltin Hydroxide-d15

Executive Summary

Triphenyltin Hydroxide-d15 (TPTH-d15) is the fully deuterated isotopologue of the organotin fungicide Fentin Hydroxide. It serves as the critical Internal Standard (IS) for the precise quantification of organotin residues in complex agricultural and environmental matrices. Due to the significant mass shift (+15 Da) and identical physicochemical behavior to the non-labeled analyte, TPTH-d15 effectively corrects for matrix-induced ionization suppression in LC-MS/MS and derivatization variability in GC-MS.

This guide details the molecular structure, a high-purity synthesis pathway utilizing the Kocheshkov redistribution reaction, and a validated analytical workflow for residue monitoring.

Part 1: Molecular Architecture & Isotopic Physics

Structural Specifications

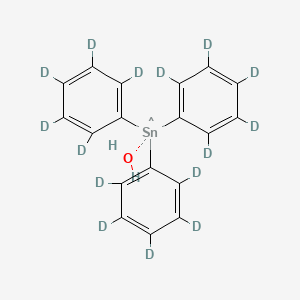

The core structure consists of a central tin (Sn) atom in the +4 oxidation state, bonded to a hydroxyl group and three phenyl rings. In the d15 variant, all 15 hydrogen atoms on the aromatic rings are substituted with deuterium (

| Parameter | Specification |

| Chemical Name | Triphenyltin Hydroxide-d15 |

| Synonyms | Fentin Hydroxide-d15; Hydroxytriphenylstannane-d15 |

| Formula | |

| Molecular Weight | ~382.12 g/mol (based on |

| Parent Mass (M+) | 367.01 g/mol (non-labeled) |

| Isotopic Enrichment | |

| CAS Number | 25638-17-9 (Unlabeled Parent) / Labeled variants often vendor-specific |

The Tin Isotope Cluster

Researchers must account for the natural isotopic distribution of Tin (

-

Dominant Isotopes:

(32.5%), -

Mass Spec Implication: The molecular ion is not a single peak but a distinct cluster. Analytical methods usually target the

isotopologue for maximum sensitivity.

Part 2: Synthetic Pathways (The Grignard-Kocheshkov Route)

Synthesis of TPTH-d15 requires strict exclusion of moisture until the final hydrolysis step. The most reliable route involves the formation of Tetraphenyltin-d20 followed by a redistribution reaction (Kocheshkov reaction) to yield the tris-substituted chloride, which is then hydrolyzed.

Reaction Logic

-

Grignard Formation: Bromobenzene-d5 is converted to Phenylmagnesium bromide-d5.

-

Stannylation: Reaction with

yields the fully substituted Tetraphenyltin-d20 ( -

Kocheshkov Redistribution:

reacts with -

Hydrolysis: Conversion of the chloride to the hydroxide under basic conditions.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of TPTH-d15 via the Kocheshkov redistribution method to ensure high purity of the tri-substituted species.

Detailed Protocol

Step 1: Preparation of Tetraphenyltin-d20

-

Reagents: Bromobenzene-d5 (4.1 eq), Magnesium turnings (4.1 eq),

(1.0 eq), Anhydrous THF. -

Procedure: Generate the Grignard reagent in THF. Add

dropwise at 0°C. Reflux for 4 hours. Quench with dilute HCl. -

Purification: Recrystallize from chloroform to isolate pure

.

Step 2: Redistribution to Triphenyltin Chloride-d15

-

Reagents:

(3 eq), -

Reaction:

. -

Condition: Heat neat (solvent-free) at 200°C for 2-3 hours. This thermodynamic control favors the tri-substituted product.

Step 3: Hydrolysis

-

Procedure: Dissolve

in ethanol. Add 1M NaOH aqueous solution. -

Isolation: The hydroxide precipitates or is extracted with dichloromethane.

-

Validation:

NMR (should be silent in aromatic region),

Part 3: Analytical Application (LC-MS/MS)

The primary application of TPTH-d15 is as an internal standard for quantifying fentin hydroxide in food (potatoes, sugar beets) and environmental samples.

The "Scrambling" Problem

Critical Note: Organotins can undergo ligand exchange ("scrambling") in solution, especially in the presence of other organometallics.

-

Solution: Keep stock solutions of TPTH-d15 separate from non-labeled standards until the final spiking step. Use acidified solvents (0.1% Formic Acid) to stabilize the species.

Mass Spectrometry Transitions (MRM)

In ESI+ mode, Triphenyltin Hydroxide typically loses the hydroxyl group and is detected as the triphenyltin cation (

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| TPTH (Native) | 367.0 ( | 197.0 | 25 | Loss of 2 Phenyl rings |

| TPTH (Native) | 367.0 | 351.0 | 15 | Loss of Methane (rare) |

| TPTH-d15 (IS) | 382.1 | 202.1 | 25 | Loss of 2 Phenyl-d5 rings |

Note: The mass shift is +15 Da for the precursor and +5 Da for the mono-phenyl product ion.

QuEChERS Extraction Workflow

The following protocol ensures recovery of organotins while minimizing matrix effects.

Figure 2: Modified QuEChERS workflow. Acidification (Formic Acid) is crucial to prevent TPTH adsorption to soil particles.

Part 4: Safety & Toxicology

Handling TPTH-d15 requires the same biosafety precautions as the parent compound.

-

Endocrine Disruption: TPTH is a known endocrine disruptor, affecting steroidogenesis. It can induce imposex in aquatic gastropods even at ng/L concentrations.[2]

-

Mechanism of Action: It acts as an inhibitor of oxidative phosphorylation by binding to the

subunit of ATP synthase, halting cellular respiration. -

Handling: Use a fume hood. Degrades under UV light; store standards in amber vials at -20°C.

References

-

Brambilla, G., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. MDPI Methods and Protocols. Link

-

Cole, S.R., et al. (2014). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution LC-ICP-MS. Royal Society of Chemistry, Analytical Methods. Link

-

Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Application Note. Link

-

Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15 Product Data Sheet.[3]Link

Sources

Technical Guide: Physicochemical Properties & Applications of Deuterated Triphenyltin Hydroxide (TPTH-d15)

The following technical guide details the physicochemical properties, synthesis, and applications of Deuterated Triphenyltin Hydroxide (TPTH-d15), structured for researchers in analytical chemistry and drug development.

Executive Summary

Triphenyltin Hydroxide (TPTH), also known as Fentin Hydroxide, is an organotin compound historically utilized as a fungicide and currently investigated for its antiproliferative properties in oncology.[1] Its deuterated analog, Triphenyltin-d15 Hydroxide (TPTH-d15) , serves as a critical internal standard in quantitative mass spectrometry and a probe for mechanistic studies involving metabolic stability.[1]

This guide analyzes the physicochemical shifts induced by deuteration, specifically the kinetic isotope effect (KIE) on metabolic pathways, and provides a validated workflow for its synthesis and application in bioanalysis.[1]

Chemical Identity & Isotopic Enrichment

The primary distinction between native TPTH and TPTH-d15 lies in the isotopic substitution of the fifteen aromatic protons with deuterium (

Structural Comparison

| Feature | Triphenyltin Hydroxide (Native) | Triphenyltin-d15 Hydroxide (Deuterated) |

| CAS Number | 76-87-9 | 2244383-73-1 (or analog specific) |

| Formula | ||

| Molar Mass | 367.03 g/mol | ~382.12 g/mol (+15 Da) |

| Isotopic Purity | Natural Abundance | |

| Appearance | White crystalline powder | White crystalline powder |

Note on Exchangeable Protons: The "d15" designation refers exclusively to the non-exchangeable aromatic protons on the three phenyl rings. The hydroxyl proton (-OH) remains labile and will rapidly exchange with solvent protons (e.g., in

Physicochemical Core Properties

Deuteration exerts a subtle but measurable influence on physicochemical behavior, primarily through the Ubbelohde Effect (geometric changes due to bond length contraction) and the Kinetic Isotope Effect (bond stability).

Solubility & Lipophilicity

TPTH is highly lipophilic.[1] Deuteration typically lowers solubility slightly due to the lower zero-point energy of C-D bonds, which reduces the molar volume and van der Waals interactions with solvents.[1]

-

Water Solubility:

at -

Organic Solubility: Soluble in dichloromethane, ethanol, and toluene.[1]

-

Partition Coefficient (Log

): -

pKa:

(The acidity of the Sn-OH group is largely unaffected by aromatic deuteration).[2]

Stability & Degradation

TPTH-d15 shares the thermal instability of the native compound.[1] Above

Storage Protocol: Store at

Deuterium Isotope Effects & Metabolic Stability

For drug development professionals, the utility of TPTH-d15 extends beyond quantification.[1] It is a tool for probing metabolic pathways via the Primary Kinetic Isotope Effect (KIE) .

Mechanism

The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (

-

Bond Dissociation Energy (BDE):

bonds are -

Metabolic Impact: If the rate-limiting step in TPTH metabolism involves breaking a C-H bond on the phenyl ring (e.g., hydroxylation by CYP450), the deuterated analog will react significantly slower (

).[1]

Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of TPTH and where deuteration impedes degradation.

Figure 1: Metabolic stabilization via deuteration.[1][3] The C-D bond strength impedes CYP450 hydroxylation.

Experimental Protocol: Synthesis of TPTH-d15

Expertise Note: Direct deuteration of native TPTH is impossible.[1] The synthesis must be built de novo using deuterated precursors.[1] The Grignard route is preferred for high isotopic incorporation.[1]

Reagents

-

Bromobenzene-d5 (

, >99 atom % D).[1] -

Magnesium turnings (activated).

-

Tin(IV) Chloride (

).[1] -

Solvents: Anhydrous Diethyl Ether (

), Tetrahydrofuran (THF).[1]

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add Bromobenzene-d5 dropwise to Mg in

to generate Phenyl-d5-magnesium bromide .[1] -

Stannylation: Cool the solution to

. Add -

Kocheshkov Redistribution: React the tetra-compound with

at -

Hydrolysis: Hydrolyze the chloride with aqueous NaOH/ethanol solution.

[1] -

Purification: Recrystallize from ethanol.

Synthesis Workflow Diagram

Figure 2: Synthetic route for TPTH-d15 via Kocheshkov redistribution.

Applications in Bioanalysis (LC-MS/MS)

TPTH-d15 is the "Gold Standard" internal standard (IS) for quantifying organotins in biological matrices.[1] Its chemical similarity ensures it tracks the analyte through extraction and ionization, while its mass shift prevents signal interference.[1]

Analytical Method Validation

-

Technique: LC-MS/MS (Electrospray Ionization, Positive Mode).[1]

-

Transition Monitoring (MRM):

-

Analyte (TPTH):

(Loss of benzene rings). -

IS (TPTH-d15):

(Shift of +15 Da).

-

-

Chromatography: C18 Reverse Phase.

-

Retention Time: TPTH-d15 may elute slightly earlier than native TPTH due to the deuterium isotope effect on lipophilicity (chromatographic isotope effect).[1]

Safety & Handling

Despite being an analytical standard, TPTH-d15 retains the toxicity of the parent organotin.[1]

-

Acute Toxicity: Highly toxic if inhaled or swallowed (

oral rat -

Mechanism: Inhibits oxidative phosphorylation by binding to the

subunit of ATP synthase.[1] -

PPE: Double nitrile gloves, face shield, and fume hood are mandatory.[1]

-

Disposal: Collect as heavy metal organic waste. Do not release into drains (highly toxic to aquatic life).[1][4]

References

-

World Health Organization (WHO). (2021). International Chemical Safety Card (ICSC) 1283: Triphenyltin Hydroxide.[1][4] International Labour Organization.[1] Link

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[1][3] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Link

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. PubChem.[1][2] Link

-

Gielen, M. (2002).[1] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry. Link

Sources

Resolving Analytical Ambiguity: The Comparative Dynamics of Triphenyltin Hydroxide and Its d15-Isotopologue in Mass Spectrometry

As environmental regulations tighten and the demand for ultra-trace quantification of agrochemicals increases, analytical scientists face significant challenges in overcoming matrix interference. Triphenyltin Hydroxide (TPTH) is a highly effective, yet toxic, organotin fungicide. Quantifying it in complex biological or environmental matrices requires rigorous methodology.

This technical guide explores the fundamental differences between native Triphenyltin Hydroxide and its stable isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15), detailing how the latter serves as the ultimate self-validating internal standard in Isotope Dilution Mass Spectrometry (IDMS).

Chemical and Structural Divergence

At the molecular level, the difference between TPTH and TPTH-d15 is the substitution of all 15 hydrogen atoms on the three phenyl rings with deuterium (

The critical divergence is the +15 Da mass shift . Tin (Sn) possesses 10 naturally occurring stable isotopes, creating a very broad isotopic envelope in mass spectrometry. A standard with a minor mass shift (e.g., +3 Da) would suffer from isotopic overlap (cross-talk) with the native compound. The +15 Da shift of TPTH-d15 completely separates its isotopic envelope from native TPTH, ensuring zero interference during quadrupole mass filtering.

Quantitative Comparison of Properties

| Property | Triphenyltin Hydroxide (TPTH) | Triphenyltin Hydroxide-d15 (TPTH-d15) |

| Chemical Formula | ||

| Molecular Weight | 367.03 g/mol | 382.12 g/mol |

| Isotopic Mass Shift | Baseline | +15 Da |

| Chromatographic Retention | Identical (Baseline) | Identical (Baseline) |

| Primary Application | Target Analyte / Fungicide | Internal Standard (IS) for IDMS |

Mechanism of Action and Toxicological Profile

Understanding the necessity of monitoring TPTH requires examining its biological impact. TPTH is a Fungicide Resistance Action Committee (FRAC) code 30 fungicide that operates by disrupting cellular respiration 1.

Mechanistically, TPTH penetrates the mitochondrial inner membrane and binds to the

Fig 1. Mechanism of Action: TPTH inhibiting mitochondrial ATP Synthase leading to cellular death.

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

When analyzing environmental samples (e.g., soil, surface water) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists encounter matrix effects . Co-eluting matrix components compete with the target analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement 4.

Why use TPTH-d15? Because TPTH and TPTH-d15 share identical chromatographic behavior, they co-elute perfectly into the MS source [[4]](). If matrix components suppress the ionization of native TPTH by 40%, the ionization of TPTH-d15 is simultaneously suppressed by exactly 40%. Consequently, the ratio of their MS/MS peak areas remains perfectly constant. This establishes a self-validating system : absolute signal loss is mathematically corrected by the constant isotopic ratio, ensuring absolute quantitative accuracy regardless of sample complexity 4.

Self-Validating Protocol: Extraction & LC-MS/MS Workflow

To leverage the properties of TPTH-d15, the following step-by-step methodology outlines an optimized Solid Phase Extraction (SPE) and ID-LC-MS/MS workflow for surface water analysis 5.

Step 1: Isotopic Equilibration

-

Spiking: Transfer 100 mL of the raw surface water sample into a silanized glass vessel. Immediately spike the sample with a known concentration (e.g., 10 ng/L) of TPTH-d15 internal standard.

-

Causality: Spiking before extraction ensures that any physical loss of the analyte during sample prep (e.g., binding to glassware, incomplete elution) affects both the native and d15-isotopologue equally. The ratio is locked in from step one.

Step 2: Solid Phase Extraction (SPE)

-

Conditioning: Condition a 500 mg Strata C18-E SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-grade water.

-

Loading: Adjust the sample pH to 9.0 to maintain the hydroxide form of the organotin, maximizing its hydrophobicity 5. Pass the 100 mL sample through the cartridge at a flow rate of 2-3 mL/min.

-

Elution: Elute the strongly bound triphenyltin compounds using 1 mL of methanol containing 0.1% acetic acid [[5]]().

-

Causality: The trace acetic acid disrupts the hydrophobic interactions between the triphenyl rings and the C18 stationary phase, ensuring high recovery yields.

Step 3: LC-MS/MS Quantification

-

Chromatography: Inject the eluate onto a reversed-phase C18 analytical column using a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Detection: Operate the mass spectrometer in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions. The quadrupole will easily differentiate the native TPTH from TPTH-d15 due to the +15 Da mass shift.

-

Validation: Calculate the absolute concentration of TPTH by plotting the integrated area ratio (Area

/ Area

Fig 2. Self-validating ID-LC-MS/MS workflow utilizing TPTH-d15 for matrix effect correction.

Conclusion

The transition from external calibration to Isotope Dilution Mass Spectrometry represents the gold standard in modern analytical chemistry. While native Triphenyltin Hydroxide remains a compound of high toxicological and environmental concern, the synthesis and application of Triphenyltin Hydroxide-d15 provide researchers with an elegant, self-validating tool. By perfectly mimicking the native analyte's physical chemistry while offering a distinct +15 Da mass shift, TPTH-d15 eliminates the ambiguity caused by matrix suppression, ensuring that trace-level quantifications are both highly accurate and legally defensible.

References

1.[1] Title: TRIPHENYLTIN HYDROXIDE | Ataman Kimya Source: atamankimya.com URL:

2.[2] Title: Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria Source: PubMed - NIH URL:

3.[3] Title: Triphenyltin hydroxide - SAFETY DATA SHEET Source: thermofisher.com URL:

4.[5] Title: Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: RSC Publishing URL:

5.[4] Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: PMC - NIH URL:

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unveiling the Toxicokinetics of Triphenyltin: A Whitepaper on the Analytical and Mechanistic Applications of Triphenyltin Hydroxide-d15

Introduction

Triphenyltin hydroxide (TPTH) is a tri-substituted organotin compound historically deployed as a broad-spectrum agricultural fungicide and marine antifouling agent. Despite stringent global regulatory restrictions, its persistence in aquatic ecosystems and profound endocrine-disrupting properties necessitate rigorous environmental monitoring. TPTH acts as a potent dual agonist for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), driving aberrant adipogenesis and reproductive toxicity[1][2].

To accurately quantify trace levels of TPTH in complex environmental matrices (e.g., sediment, surface water, and biota), researchers rely on Isotope Dilution Mass Spectrometry (IDMS)[3]. The deuterated isotopologue, Triphenyltin Hydroxide-d15 (TPTH-d15) , serves as the gold-standard internal standard[4]. By replacing all 15 phenyl protons with deuterium, TPTH-d15 maintains identical physicochemical properties to native TPTH but is mass-shifted by 15 Da. This enables perfect chromatographic co-elution and precise correction for matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Mechanisms of Triphenyltin Toxicity

Unlike legacy persistent organic pollutants, organotins like TPTH do not rely on the aryl hydrocarbon receptor (AhR). Instead, they directly hijack nuclear receptor signaling. Structural and cell-based assays reveal that TPTH binds with nanomolar affinity to the RXRα-PPARγ heterodimer[5].

The Causality of Toxicity: TPTH engages RXRα via a unique covalent interaction between the tin atom and the Cys432 residue located in helix 11 of the ligand-binding domain[6]. Simultaneously, it interacts with PPARγ through non-covalent ionic bonds with the sulfur atom of Cys285 and π-π interactions with helix 12[2]. This dual agonism hyperactivates the transcription of adipogenic genes (e.g., Fabp4) while actively suppressing osteogenesis in multipotent stromal cells, leading to its classification as a potent environmental obesogen[1][7].

Triphenyltin-induced activation of the RXRα-PPARγ heterodimer signaling pathway.

The Analytical Imperative for TPTH-d15

Environmental matrices are notoriously heterogeneous. When utilizing Electrospray Ionization (ESI) in LC-MS/MS, co-extracting humic acids, lipids, and salts compete for charge droplets, leading to severe signal attenuation (ion suppression).

Why TPTH-d15? Relying on external calibration or structural analogs (e.g., triphenyl phosphate) often fails because they elute at different retention times and experience different matrix environments[8]. TPTH-d15 co-elutes precisely with native TPTH. Consequently, any signal attenuation caused by the matrix affects both the analyte and the internal standard equally. The ratio of their peak areas remains constant, establishing a self-validating quantitative system. Furthermore, spiking TPTH-d15 into the raw sample prior to extraction inherently corrects for incomplete recoveries during sample preparation[3].

Self-Validating Experimental Protocol for Environmental Matrices

The following methodology details a robust modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS workflow for soil/sediment, leveraging TPTH-d15[9][10].

Step-by-Step Methodology

Step 1: Isotope Equilibration (The Critical Step)

-

Weigh 10.0 g of homogenized sediment into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of TPTH-d15 (e.g., 50 µL of a 1 µg/mL solution).

-

Causality of Choice: Allow the sample to equilibrate in the dark for 2 hours. This ensures the deuterated standard partitions into the soil matrix identically to the native contaminant, validating all subsequent extraction efficiencies.

Step 2: Extraction

-

Add 10 mL of acidified acetonitrile (containing 1% acetic acid) to the tube.

-

Causality of Choice: The acid disrupts ionic interactions between the organotin cation and negatively charged silicate sites in the soil[9].

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up

-

Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Centrifuge at 5000 rpm for 5 minutes.

-

Transfer the supernatant to a dSPE tube containing C18 sorbent (to remove non-polar lipids) and MgSO₄ (to remove residual water).

-

Centrifuge and filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: LC-MS/MS Analysis

-

Inject the extract onto a C18 UHPLC column. Utilize a binary gradient of Water (0.1% formic acid) and Acetonitrile.

-

Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

Step-by-step isotope dilution LC-MS/MS workflow using TPTH-d15.

Quantitative Data Summaries

To ensure robust detection, specific MRM transitions must be monitored. Because organotins ionize as cations in ESI+, the target mass corresponds to the intact cation [R₃Sn]⁺, utilizing the most abundant tin isotope (¹²⁰Sn).

Table 1: Optimal LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |

| Triphenyltin (Native) | 351.0 | 197.0 [Loss of 2 Phenyls] | 120.0[Sn⁺ core] | 35 / 55 |

| Triphenyltin-d15 (IS) | 366.0 | 202.0 [Loss of 2 d5-Phenyls] | 120.0 [Sn⁺ core] | 35 / 55 |

Table 2: Method Performance Comparison (IDMS vs. External Calibration)

| Matrix | Extraction Method | Calibration Strategy | Limit of Detection (LOD) | Absolute Recovery | Reference |

| Surface Water | SPE (Strata C18-E) | External Standard | 0.1 µg/L | 86 – 107% | [9] |

| Sediment | SPE-LC-ICP-MS | External Standard | 1.5 – 25.6 ng/L | 33 – 68% | [3] |

| Sediment | SPE-LC-ICP-MS | Isotope Dilution (d15) | 0.5 – 1.2 ng/L | 70 – 114% | [3] |

| Soil | Modified QuEChERS | Isotope Dilution (d15) | 10 µg/kg | 72 – 87% | [9] |

Note: As demonstrated in Table 2, the implementation of Isotope Dilution significantly lowers the LOD and stabilizes recovery rates by mathematically neutralizing extraction losses[3].

Conclusion & Future Perspectives

The integration of Triphenyltin Hydroxide-d15 into environmental toxicology workflows elevates analytical rigor from estimation to absolute quantification. By neutralizing matrix effects and extraction variances, TPTH-d15 empowers researchers to confidently map the environmental fate of this potent endocrine disruptor. As regulatory frameworks like the European Water Framework Directive impose increasingly stringent limits on organotin concentrations[11], the adoption of isotope dilution mass spectrometry utilizing d15-labeled standards will remain an indispensable pillar of environmental safety and drug development assays.

References

-

Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells Source: nih.gov URL:[Link]

-

Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds Source: nih.gov URL:[Link]

-

The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis Source: uci.edu URL:[Link]

-

Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors Source: nih.gov URL:[Link]

-

Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry Source: rsc.org URL:[Link]

-

Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: nih.gov URL:[Link]

-

Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS Source: sciex.jp URL:[Link]

Sources

- 1. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 8. sciex.jp [sciex.jp]

- 9. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Guide to the Stability of Triphenyltin Hydroxide-d15 in Diverse Solvent Matrices: Principles and Practices

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stability Assessment

Triphenyltin hydroxide (TPTH) is an organotin compound historically used as a fungicide on various agricultural crops.[1] In modern analytical chemistry, particularly in environmental monitoring and toxicology studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification by mass spectrometry. Triphenyltin Hydroxide-d15, where the hydrogen atoms on the three phenyl rings are replaced with deuterium, serves this purpose.[2][3] Its utility, however, is entirely dependent on its stability; any degradation of the internal standard between its preparation and the final analysis can lead to significant quantification errors.

The choice of solvent for stock solutions, calibration standards, and sample extraction can profoundly impact the stability of TPTH-d15. Factors such as solvent polarity, protic or aprotic nature, pH, and exposure to environmental factors like light and temperature can initiate degradation pathways.[4] This guide provides the technical foundation and practical methodologies to systematically evaluate the stability of TPTH-d15 across a range of relevant solvent matrices, thereby ensuring the integrity of analytical data.

Foundational Physicochemical Properties and Degradation Pathways

A thorough understanding of TPTH's intrinsic properties is essential for designing a meaningful stability study.

Key Physicochemical Characteristics

Triphenyltin hydroxide is a white, odorless crystalline solid.[5] It is generally stable at room temperature in the dark but exhibits sensitivities that are critical to experimental design.[4] It is moderately soluble in most organic solvents like ethanol, acetone, and dichloromethane, but is practically insoluble in water.[6][7]

Key sensitivities include:

-

Thermal Instability: Dehydration to its corresponding oxide, bis(triphenyltin) oxide, can occur upon heating above 45°C.[1]

-

Photosensitivity: TPTH is slowly degraded by sunlight and more rapidly by UV light.[4] This necessitates careful handling and storage to protect solutions from light.

Principal Degradation Pathways

The primary degradation route for triphenyltin compounds involves the sequential cleavage of the tin-carbon (Sn-C) bond, a process known as de-phenylation.[8][9] This can be mediated by abiotic factors (e.g., photolysis) or biotic processes.[9]

The degradation cascade is as follows:

-

Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin

This pathway is critical because a stability-indicating analytical method must be able to not only quantify the parent compound (TPTH-d15) but also resolve and detect the appearance of its key degradation products, primarily Diphenyltin-d10 (DPT-d10) and Monophenyltin-d5 (MPT-d5).

Caption: Primary degradation pathway of Triphenyltin compounds.

Designing a Robust Stability Study: A Self-Validating Workflow

The objective of a stability study is to define reliable storage conditions and a maximum viable lifetime for TPTH-d15 solutions in specific solvents. The following experimental design is rooted in principles outlined by regulatory bodies like the EPA and OECD for chemical stability testing.[10][11][12]

Experimental Protocol

This protocol provides a step-by-step methodology for a comprehensive stability assessment.

Step 1: Preparation of Primary Stock Solution

-

Rationale: A concentrated stock in a solvent of known high stability minimizes initial degradation and serves as the reference for all subsequent dilutions. Ethanol is a suitable choice due to TPTH's moderate solubility and the solvent's relative inertness.[13]

-

Procedure:

-

Accurately weigh a known amount of Triphenyltin Hydroxide-d15.

-

Dissolve in a Class A volumetric flask using 90% ethanol / 10% ammonium hydroxide to a final concentration of ~100 µg/mL. The basic condition helps to maintain solubility and stability.[13]

-

Store this primary stock in an amber glass vial at -20°C.

-

Step 2: Preparation of Test Solutions in Target Matrices

-

Rationale: To assess stability under real-world conditions, the stock solution is diluted into a variety of solvents covering a range of chemical properties.

-

Procedure:

-

Allow the primary stock solution to equilibrate to room temperature.

-

Dilute the stock to a working concentration (e.g., 1 µg/mL) in separate volumetric flasks for each test solvent.

-

Suggested Solvent Matrices:

-

Aprotic Polar: Acetonitrile, Acetone

-

Protic Polar: Methanol

-

Nonpolar: Hexane

-

Aqueous Buffered: pH 4, pH 7, and pH 9 buffers (to assess pH-dependent hydrolysis).

-

-

Step 3: Storage and Sampling

-

Rationale: Stability is assessed over time under controlled environmental conditions. Including accelerated conditions (elevated temperature) can provide predictive data on long-term stability.[14][15]

-

Procedure:

-

Aliquot the test solutions into multiple amber glass vials for each matrix/condition combination to avoid repeated freeze-thaw cycles of a single sample.

-

Storage Conditions:

-

Refrigerated (2-8°C), protected from light.

-

Room Temperature (~20-25°C), protected from light.

-

Accelerated (40°C), protected from light.

-

-

Time Points: Analyze samples at intervals. A typical schedule would be: T=0 (immediately after preparation), 24 hours, 7 days, 14 days, 1 month, and 3 months.[14]

-

Caption: Experimental workflow for the stability assessment of TPTH-d15.

Analytical Methodology: A Stability-Indicating Approach

The chosen analytical method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration without interference from its degradation products.[14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for this purpose.[16]

HPLC-MS/MS Protocol

-

Sample Preparation: Prior to injection, dilute the stored samples with the initial mobile phase to a concentration suitable for the instrument's linear range.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) provides excellent separation for organotin compounds.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier aids in protonation for positive ion electrospray.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for TPTH-d15 and its potential degradation products (DPT-d10, MPT-d5). For example:

-

TPTH-d15: Monitor the transition corresponding to the loss of a water molecule from the protonated molecule.

-

DPT-d10: Monitor the transition corresponding to the deuterated diphenyltin cation.

-

-

-

Data Analysis: The stability of TPTH-d15 is expressed as the percentage of the initial concentration remaining at each time point.

-

Calculation: (Peak Area at T=x / Peak Area at T=0) * 100%.

-

Acceptance Criteria: A common threshold for stability is retaining ≥90% of the initial concentration.

-

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different conditions.

Hypothetical Stability Data Summary

| Solvent Matrix | Storage Condition | T=0 | 7 Days | 1 Month | 3 Months |

| Acetonitrile | 2-8°C | 100% | 99.5% | 98.2% | 96.5% |

| Room Temp | 100% | 98.1% | 94.5% | 88.1% | |

| Methanol | 2-8°C | 100% | 99.1% | 97.5% | 94.2% |

| Room Temp | 100% | 96.5% | 91.0% | 82.4% | |

| Hexane | 2-8°C | 100% | 99.8% | 99.1% | 98.5% |

| Room Temp | 100% | 99.2% | 98.0% | 96.8% | |

| Aqueous pH 7 | 2-8°C | 100% | 95.3% | 88.6% | 75.3% |

| Room Temp | 100% | 91.2% | 79.8% | 61.7% |

Data are hypothetical and for illustrative purposes only.

Interpretation of Results

-

Solvent Effects: As illustrated in the hypothetical data, stability is generally higher in aprotic (Acetonitrile) and nonpolar (Hexane) solvents compared to protic solvents (Methanol), which can participate in hydrogen bonding and potentially facilitate degradation. Unsurprisingly, stability is lowest in aqueous solutions, where hydrolysis is a more significant factor.

-

Temperature Effects: Degradation rates are consistently higher at room temperature compared to refrigerated conditions, underscoring the importance of cold storage for preserving solution integrity.

-

Practical Implications: Based on such data, a laboratory could conclude that for short-term use (up to one week), solutions in acetonitrile or hexane are reliable at room temperature. For long-term storage, solutions should be prepared in a non-polar or aprotic solvent and stored at 2-8°C or, preferably, -20°C. Aqueous working standards should be prepared fresh daily.[17]

Conclusion and Best Practice Recommendations

The stability of Triphenyltin Hydroxide-d15 is not absolute and is highly dependent on the solvent matrix and storage conditions. This guide provides a framework for researchers to systematically validate the stability of their own standard solutions, ensuring the highest quality of analytical data.

Key Recommendations:

-

Validate Your System: Do not assume stability. Conduct an in-house stability study using the specific solvents and concentrations relevant to your analytical methods.

-

Prioritize Cold and Dark Storage: Unless data prove otherwise, always store TPTH-d15 stock and working solutions in amber vials under refrigerated (2-8°C) or frozen (-20°C) conditions.[18][19]

-

Prepare Aqueous Solutions Freshly: Due to lower stability in aqueous media, calibration standards and quality controls in aqueous matrices should be prepared fresh for each analytical batch.

-

Monitor for Degradation Products: A truly comprehensive stability program should include monitoring for the appearance of DPT-d10 and MPT-d5 to understand the degradation kinetics fully.

-

Adhere to Regulatory Guidance: For studies intended for regulatory submission, stability protocols should align with established guidelines such as those from the EPA (OPPTS 830.6317) and OECD.[15][20]

References

- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). triphenyltin hydroxide. CAMEO Chemicals.

- National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem.

- Grokipedia. (n.d.). Triphenyltin hydroxide.

- Occupational Safety and Health Administration (OSHA). (n.d.). Triphenyltin Hydroxide.

- BenchChem. (2025). A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions.

- Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499.

- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.

- United States Environmental Protection Agency (EPA). (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.

- Organisation for Economic Co-operation and Development (OECD). (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS.

- Inoue, Y., et al. (2001). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 67(8), 3468–3474.

- Soderquist, C. J., & Crosby, D. G. (1978). Determination of Triphenyltin Hydroxide and Its Degradation Products in Water. Analytical Chemistry, 50(11), 1435-1439.

- United States Environmental Protection Agency (EPA). (n.d.). Product Properties Test Guidelines Oppts 830.6317 Storage Stability.

- Clinivex. (n.d.). Triphenyltin Hydroxide-d15 Supplier.

- Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15.

- Pharmaffiliates. (n.d.). Chemical Name : Triphenyltin Hydroxide-d15.

- National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide - 10 Stability / Shelf Life. PubChem.

- LCGC International. (2022). Investigating the Environmental Impact of Organotins.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. osha.gov [osha.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. clinivex.com [clinivex.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. files.chemicalwatch.com [files.chemicalwatch.com]

Technical Guide: Triphenyltin Hydroxide-d15 (Fentin Hydroxide-d15)

Chemical Characterization, Synthesis, and Application in Isotope Dilution Mass Spectrometry

Executive Summary

Triphenyltin Hydroxide-d15 (TPTH-d15), also known as Fentin Hydroxide-d15, is a high-purity stable isotope-labeled organotin compound.[1] It serves as the definitive Internal Standard (IS) for the quantification of fentin hydroxide residues in agricultural commodities (e.g., potatoes, sugar beets) and environmental matrices.

By replacing the 15 hydrogen atoms on the three phenyl rings with deuterium (

Chemical Identity & Specifications

Unlike common reagents, deuterated organotins often lack a unique, globally harmonized CAS number in public registries. They are frequently referenced by the CAS number of their unlabeled parent compound or their immediate precursor (Triphenyltin Chloride-d15).

Core Identifiers

| Parameter | Specification | Notes |

| Chemical Name | Triphenyl-d15-tin Hydroxide | |

| Synonyms | Fentin hydroxide-d15; Hydroxytriphenyltin-d15 | |

| Parent CAS | 76-87-9 | Refers to unlabeled TPTH.[2][3] |

| Labeled CAS | Not Assigned / Proprietary | See 358731-92-7 (Triphenyltin Chloride-d15) for the precursor. |

| Chemical Formula | The hydroxyl proton (H) is exchangeable and typically not deuterated. | |

| Molecular Weight | 382.12 g/mol | Unlabeled MW is ~367.03 g/mol . |

| Isotopic Purity | Critical to prevent isobaric interference with the M+2 isotope of native Tin ( | |

| Appearance | White to off-white solid | |

| Solubility | Dichloromethane, Methanol, Acetone | Insoluble in water (hydrophobic). |

Critical Note on CAS Numbers: Researchers purchasing this material will often find it cataloged under the parent CAS (76-87-9) with a specific product code indicating isotopic labeling. The CAS 358731-92-7 refers to Triphenyltin Chloride-d15, which hydrolyzes to the hydroxide form in aqueous basic media.

Synthesis & Isotopic Logic

The synthesis of TPTH-d15 requires a controlled Grignard reaction sequence to ensure full deuteration of the phenyl rings. The choice of a d15-label (perdeuterated rings) rather than a d5-label (single ring) is deliberate: it moves the precursor ion mass sufficiently away from the natural isotopic envelope of Tin (

Synthesis Workflow

The following diagram illustrates the conversion of Bromobenzene-d5 to TPTH-d15.

Figure 1: Step-wise synthesis of Triphenyltin Hydroxide-d15 via Grignard reagent and Kocheshkov redistribution.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of TPTH-d15 is in Isotope Dilution Mass Spectrometry (IDMS) . Organotin analysis is notoriously difficult due to:

-

Adsorption: Organotins stick to glass and plastic surfaces.

-

Matrix Effects: Co-eluting compounds in crops (chlorophyll, lipids) suppress ionization in the MS source.

Mechanism of Error Correction

Because TPTH-d15 is chemically identical to the target analyte (TPTH) but distinct in mass, it experiences the exact same extraction losses and ionization suppression. By spiking the sample before extraction, the ratio of the Native/Labeled signals provides a self-corrected concentration.

Figure 2: IDMS workflow ensuring compensation for matrix effects and recovery losses.

Experimental Protocol: Determination of Fentin Hydroxide in Crops

This protocol is adapted from the EU Reference Laboratories for Residues of Pesticides methods.[4]

Reagents

-

Internal Standard: Triphenyltin Hydroxide-d15 (10 µg/mL in Methanol).

-

Extraction Solvent: Acetonitrile containing 1% Formic Acid (Acidification is crucial to keep TPTH in the ionized/soluble state and prevent adsorption).

-

Buffer: Citrate buffer salts (QuEChERS EN 15662).

Step-by-Step Methodology

-

Sample Weighing: Weigh 10.0 g of homogenized sample (e.g., potato) into a 50 mL centrifuge tube.

-

IS Addition: Add 100 µL of TPTH-d15 solution. Vortex for 30 seconds. Allow to equilibrate for 15 minutes.

-

Extraction: Add 10 mL of Acetonitrile (with 1% Formic Acid). Shake vigorously for 1 minute.

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 minute.

-

Centrifugation: Centrifuge at 3000 RCF for 5 minutes.

-

Cleanup (Optional): Transfer aliquot to dSPE tube (PSA/C18). Note: Avoid PSA if pH rises too high, as organotins are pH sensitive. C18 only is preferred.

-

Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters

-

Column: C18 (e.g., Zorbax Eclipse XDB), 2.1 x 50 mm, 3.5 µm.[4]

-

Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

-

Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Quantification):

-

TPTH (Native): Precursor

Product -

TPTH-d15 (IS): Precursor

Product

Handling, Stability & Safety

-

Toxicity: Like all organotins, TPTH-d15 is toxic. It is an endocrine disruptor and severe eye irritant. Handle in a fume hood.

-

Stability:

-

Solid State: Stable for >2 years at -20°C.

-

Solution: Organotins can degrade on glass surfaces over time. Use silanized glass or polypropylene vials.

-

pH Sensitivity: TPTH converts to the oxide/dimer form in basic conditions. Always maintain acidic conditions (0.1% Formic Acid) in solvents to keep the monomeric hydroxide/cationic form stable.

-

References

-

EU Reference Laboratories for Residues of Pesticides. (2010). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. EURL-SRM. Link

-

LGC Standards. (n.d.). Triphenyltin Hydroxide-d15 Product Specification.Link

-

Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15 Properties and Safety.[5]Link

-

U.S. EPA. (2000).[5] R.E.D. Facts: Triphenyltin Hydroxide.[2][5][6][7][8][9][10] Prevention, Pesticides And Toxic Substances. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]

- 3. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. Triphenyltin Hydroxide Manufacturer & Suppliers |ELRASA-TPHT - Elchemy [elchemy.com]

- 8. Triphenyltin compounds - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. clinivex.com [clinivex.com]

Understanding metabolic pathways of organotins using d15 isotopes

An In-depth Technical Guide: Elucidating Organotin Metabolic Pathways and Toxicological Impacts Using Stable Isotope Tracing

Abstract

Organotin compounds (OTCs) represent a class of persistent environmental contaminants with well-documented toxicological effects, including endocrine disruption and neurotoxicity.[1] A comprehensive understanding of their metabolic fate is paramount for accurately assessing their risk to human health and developing strategies for bioremediation. This technical guide, designed for researchers, toxicologists, and drug development professionals, moves beyond conventional analytical methods to detail a sophisticated approach using stable isotope tracing—specifically with ¹⁵N-labeled substrates—to elucidate not only the biotransformation of organotins but also their impact on fundamental cellular metabolic networks. We provide the scientific rationale behind experimental design, detailed, self-validating protocols for in vitro studies, and a framework for data analysis and interpretation using advanced mass spectrometry techniques.

Introduction to Organotins and Their Metabolic Significance

Chemical Nature and Ubiquity of Organotins

Organotin compounds are characterized by at least one covalent bond between a tin (Sn) and a carbon (C) atom, generally represented by the formula RₙSnX₄₋ₙ, where 'R' is an organic group (e.g., butyl, phenyl) and 'X' is an anion.[2] Their industrial applications are widespread, ranging from PVC heat stabilizers and catalysts to agricultural pesticides and marine anti-fouling agents.[3][4][5] This extensive use has led to their ubiquitous presence in various environmental matrices, including water, sediment, and biota, and subsequent entry into the human food chain.[4][6]

The Toxicological Imperative: Why Metabolism Matters

The toxicity of organotins is highly dependent on the number and nature of the organic substituents.[7] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally the most toxic forms, known to be potent endocrine disruptors and immunotoxic agents.[5][8] The metabolic processes within an organism dictate the conversion of one organotin species to another, profoundly altering its toxicity, persistence, and bioaccumulation potential.[9] Therefore, elucidating these metabolic pathways is not merely an academic exercise; it is a critical step in understanding the mechanisms of toxicity and predicting the ultimate health outcomes of exposure.

Core Principles of Organotin Biotransformation

The Dealkylation Cascade: From Tetra- to Inorganic Tin

The primary metabolic pathway for organotins in mammals is a sequential dealkylation or dearylation process.[9] This cascade typically proceeds as follows:

-

Tetra-organotins (R₄Sn) are dealkylated to Tri-organotins (R₃SnX) .

-

Tri-organotins (R₃SnX) are further metabolized to Di-organotins (R₂SnX₂) and Mono-organotins (RSnX₃) .

-

Ultimately, these compounds can be fully mineralized to less toxic inorganic tin (Sn⁴⁺) .[10]

This process is crucial because the intermediate metabolites, particularly the tri-organotin species, often exhibit the highest biological activity and toxicity.[7]

The Central Role of Cytochrome P450 Enzymes

The metabolic conversion of organotins is primarily mediated by the cytochrome P450 (CYP) microsomal monooxygenase system, a superfamily of enzymes concentrated in the liver.[11][12] These enzymes catalyze the oxidative cleavage of the tin-carbon bond.[9] Understanding the involvement of specific CYP isozymes can provide insights into species-specific differences in susceptibility and potential drug-organotin interactions.

Leveraging Stable Isotopes to Interrogate Metabolism

The Power of Isotopic Tracers in Mechanistic Toxicology

Stable isotope labeling (SIL) is a powerful technique for tracing the fate of molecules in complex biological systems. Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are non-radioactive and safe for a wider range of applications, posing no health risks to researchers or subjects.[13] By introducing a molecule enriched with a heavy isotope, its journey and transformation through metabolic pathways can be precisely tracked using mass spectrometry.[13]

A Novel Approach: Using ¹⁵N to Uncover Metabolic Perturbations by Organotins

While organotins do not contain nitrogen, their toxic effects manifest as significant disruptions to cellular metabolism.[8][14] This guide proposes an advanced, indirect tracing strategy: using a ¹⁵N-labeled substrate to probe how organotin exposure perturbs central nitrogen and carbon metabolism.

The Rationale: Glutamine is a critical nutrient for many cells, providing nitrogen for the synthesis of amino acids and nucleotides, and carbon for replenishing the TCA cycle (anaplerosis).[15] By supplying cells with ¹⁵N-labeled glutamine, we can trace the flow of nitrogen through numerous biosynthetic pathways.[16][17] Any alteration in the ¹⁵N labeling patterns of downstream metabolites upon organotin exposure provides a direct readout of the specific pathways being disrupted. This approach shifts the focus from merely identifying organotin metabolites to functionally understanding their toxic mechanism of action.

Experimental Design: A Self-Validating System

A robust experimental design is foundational to trustworthy results. The following framework outlines a logical, self-validating approach for an in vitro study.

Conceptual Framework: Tracing Metabolic Disruption

The core of the experiment is to compare the metabolic state of cells under three conditions:

-

Vehicle Control: Cells grown with unlabeled glutamine.

-

¹⁵N-Labeled Control: Cells grown with ¹⁵N-glutamine to establish the baseline metabolic flux.

-

Organotin + ¹⁵N-Labeled: Cells exposed to the target organotin (e.g., TBT) and grown with ¹⁵N-glutamine to measure metabolic perturbations.

Model System Selection and Justification (In Vitro Focus)

The human hepatocarcinoma cell line, HepG2 , is an excellent model for this study.

-

Relevance: As the liver is the primary site of organotin metabolism, a liver-derived cell line is physiologically relevant.[9]

-

Metabolic Activity: HepG2 cells are known to possess active CYP450 systems, enabling the metabolism of xenobiotics.

-

Reproducibility: As a well-characterized cell line, it provides a high degree of experimental reproducibility.

The Isotopic Tracer: ¹⁵N-Glutamine

[U-¹⁵N₂]-L-glutamine is the ideal tracer. The "U" (uniform) designation means both nitrogen atoms in the glutamine molecule are the heavy ¹⁵N isotope, providing a distinct mass shift that is easily detectable by mass spectrometry.

Detailed Experimental Protocol: An In Vitro Workflow

This section provides a detailed methodology. Adherence to these steps ensures reproducibility and data integrity.

Materials and Reagents

-

Cell Line: HepG2 cells

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Tracer Medium: Glucose-free, Glutamine-free DMEM supplemented with 10% dialyzed FBS, 2 mM [U-¹⁵N₂]-L-glutamine, and 10 mM Glucose.

-

Organotin: Tributyltin chloride (TBT) dissolved in DMSO.

-

Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).[4]

Step-by-Step Protocol: Cell Culture, Dosing, and ¹⁵N-Labeling

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere for 24 hours.

-

Dosing: Aspirate the medium. Add fresh complete medium containing either TBT (e.g., at a final concentration of 100 nM) or an equivalent volume of DMSO (vehicle control). Incubate for a predetermined time (e.g., 12 hours) to allow for metabolic changes to occur.

-

Labeling: Aspirate the dosing medium. Wash cells once with sterile PBS.

-

Initiate Tracing: Add 1 mL of pre-warmed Tracer Medium to each well. Place plates back in the incubator. This is Time Zero (T₀) for the labeling experiment.

-

Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8 hours) to observe the dynamics of ¹⁵N incorporation.

Step-by-Step Protocol: Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the medium and place the plate on dry ice to instantly quench all metabolic activity.

-

Extraction: Add 1 mL of ice-cold 80:20 Methanol:Water to each well.

-

Cell Lysis: Scrape the cells into the extraction solvent using a cell scraper.

-

Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.

Step-by-Step Protocol: LC-MS/MS Analysis

-

Chromatography: Separate metabolites using a reverse-phase or HILIC liquid chromatography column to resolve polar compounds.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in both positive and negative ion modes to cover a broad range of metabolites.

-

Data Acquisition for Organotins: Use a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify TBT and its expected metabolites (DBT, MBT). The transitions will be based on the unique isotopic pattern of tin.[18]

-

Data Acquisition for ¹⁵N-Metabolites: Perform a full scan analysis to identify all detectable metabolites. Simultaneously, use a targeted SIM (Selected Ion Monitoring) or MRM approach to quantify the different isotopologues (molecules with different numbers of ¹⁵N atoms) for key metabolites like amino acids and TCA cycle intermediates.

Data Analysis and Mechanistic Interpretation

Identifying Organotin Metabolites

Organotin metabolites (DBT, MBT) are identified by matching their retention times and mass fragmentation patterns to those of authentic chemical standards. The characteristic isotopic cluster of tin provides a definitive confirmation.[18]

Quantifying Isotopic Enrichment and Metabolic Flux

The mass spectrometer measures the relative abundance of each isotopologue for a given metabolite. For example, for the amino acid glutamate, which can be synthesized from glutamine, we can measure:

-

M+0: Unlabeled glutamate

-

M+1: Glutamate with one ¹⁵N atom

-

M+2: Glutamate with two ¹⁵N atoms

The fractional enrichment is calculated to determine the percentage of the metabolite pool that has become labeled over time. This data can be used in metabolic flux analysis (MFA) software to calculate the rates of biochemical reactions.[15][19]

Case Study: Interpreting Hypothetical Data from a TBT Exposure Experiment

Table 1: Hypothetical Fractional ¹⁵N Enrichment in Key Metabolites after 4 hours

| Metabolite | Condition | Fractional Enrichment (%) | Interpretation |

| Glutamate | Control | 85% | High glutamine-to-glutamate conversion. |

| TBT-Treated | 82% | Minor change, direct conversion is intact. | |

| Proline | Control | 45% | Proline is actively synthesized from glutamate. |

| TBT-Treated | 15% | Significant Decrease: TBT may inhibit an enzyme in the proline synthesis pathway. | |

| Aspartate | Control | 60% | Nitrogen from glutamine is efficiently transferred to oxaloacetate to form aspartate. |

| TBT-Treated | 25% | Significant Decrease: TBT likely impairs the activity of transaminases or reduces TCA cycle intermediates. |

Conclusion and Future Directions

The use of stable isotopes, particularly ¹⁵N-labeled substrates, offers a powerful and sophisticated method for moving beyond simple identification of organotin metabolites. This approach provides a dynamic, functional view of how these toxicants perturb the fundamental operating systems of the cell. By quantifying changes in metabolic flux, researchers can pinpoint specific enzymatic or pathway vulnerabilities, leading to a more profound understanding of organotin toxicology. Future studies could expand on this framework by using ¹³C-labeled glucose simultaneously to trace both carbon and nitrogen, or by applying this methodology to more complex co-culture or in vivo models to unravel the metabolic interplay between different cell types and organs under organotin stress.[15]

References

-

Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Retrieved from [Link]

-

White, J. S., Tobin, J. M., & Cooney, J. J. (1999). Organotin compounds and their interactions with microorganisms. Canadian Journal of Microbiology, 45(7), 541-554. Retrieved from [Link]

-

Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]

-

Kassahun, K. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1543-1558. Retrieved from [Link]

-

Sutton, P. G., & Harrington, C. F. (2009). The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(12), 808-816. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]

- Falta, D. A., & Beckie, R. (2004). Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release. *Environmental Toxicology and Chemistry,

Sources

- 1. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. agilent.com [agilent.com]

- 4. Organotin compounds [sciex.com]

- 5. Analysis of organotin compounds [alsglobal.se]

- 6. researchgate.net [researchgate.net]

- 7. Organotin compounds and their interactions with microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of tributyltin to tin in freshwater river-bed sediments contaminated by an organotin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioorganotin chemistry. Metabolism of organotin compounds in microsomal monooxygenase systems and in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metsol.com [metsol.com]

- 14. Organotins in obesity and associated metabolic disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gcms.labrulez.com [gcms.labrulez.com]

- 19. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Protocol for using Triphenyltin Hydroxide-d15 as an internal standard

This guide outlines a rigorous protocol for the use of Triphenyltin Hydroxide-d15 (TPTH-d15) as an Internal Standard (IS) for the quantification of organotin residues.

Executive Summary

Triphenyltin (TPT) is a toxic organotin compound used historically as a fungicide (fentin hydroxide) and antifouling agent. Its analysis is complicated by severe matrix effects, adsorption to glassware, and degradation during extraction.

Triphenyltin Hydroxide-d15 (TPTH-d15) is the isotopically labeled analog where all 15 hydrogen atoms on the three phenyl rings are replaced with deuterium. It serves as the "Gold Standard" for quantification because it shares identical chemical properties (solubility, pKa, reactivity) with native TPT but is distinguishable by mass spectrometry.

Core Principle: By spiking samples with TPTH-d15 prior to any manipulation, the IS experiences the exact same extraction losses, derivatization inefficiencies, and matrix suppression as the target analyte. The final ratio of Native/Label signals provides a self-corrected concentration, eliminating the need for external recovery factors.

Chemical Profile & Handling

| Property | Native Triphenyltin (TPT) | Triphenyltin-d15 (TPT-d15) |

| Formula | ||

| MW (approx) | 367.03 g/mol | 382.12 g/mol |

| CAS | 76-87-9 | 358731-92-7 (varies by salt) |

| Storage | 4°C, Dark | -20°C, Dark, Inert Atmosphere |

| Solubility | Methanol, Acetone, DCM | Methanol, Acetone, DCM |

Safety Warning: Organotins are highly toxic and endocrine disruptors. Handle all powders in a fume hood. Deuterated standards are chemically identical in toxicity to native forms.

Experimental Workflow: GC-MS/MS (Derivatized)

This is the preferred method for sediment, soil, and biota due to superior separation of interferences.

Phase A: Standard Preparation[1]

-

Stock Solution (100 µg/mL): Dissolve 1 mg TPTH-d15 in 10 mL Methanol (MeOH). Store at -20°C.

-

Working Solution (1 µg/mL): Dilute Stock 1:100 in MeOH. Prepare fresh weekly.

Phase B: Sample Preparation & Derivatization

The critical step is "In-Situ Ethylation" using Sodium Tetraethylborate (NaBEt4).

Step 1: Spiking (The Anchor Point)

-

Weigh 1.0 g of sample (sediment/biota) into a 50 mL centrifuge tube.

-

IMMEDIATELY add 50 µL of TPTH-d15 Working Solution (1 µg/mL).

-

Note: Spiking must occur before any solvent is added to track extraction efficiency.

Step 2: Leaching/Digestion

-

Add 10 mL of Acidified Methanol (MeOH containing 0.1% Acetic Acid).

-

Sonicate for 15 minutes.

-

Add 5 mL of Acetate Buffer (1M, pH 4.5). Strict pH control is vital for NaBEt4 efficiency.

Step 3: In-Situ Derivatization

-

Add 1 mL of 2% NaBEt4 solution (freshly prepared in 2% KOH).

-

Add 5 mL of Hexane (Extraction solvent).

-

Shake vigorously (mechanical shaker) for 30 minutes.

-

Mechanism: The polar TPT+ cation is ethylated to form non-polar Triphenylethyltin (Et-TPT), which immediately partitions into the Hexane layer.

Step 4: Phase Separation & Cleanup

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper Hexane layer to a clean vial.

-

Optional Cleanup: If the matrix is fatty (biota), pass the hexane extract through a Florisil SPE cartridge eluted with 5% Diethyl Ether in Hexane.

Phase C: Instrumental Analysis (GC-MS/MS)

Instrument: Agilent 7890/7000 or equivalent Triple Quadrupole. Column: HP-5ms UI (30m x 0.25mm x 0.25µm). Inlet: Splitless, 260°C.

Mass Transitions (MRM):

Note: Tin has a complex isotope cluster. We target

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Et-TPT (Native) | 351.0 ( | 197.0 ( | 20 | Quantifier |

| 351.0 | 120.0 ( | 35 | Qualifier | |

| Et-TPT-d15 (IS) | 366.1 ( | 207.1 ( | 20 | Quantifier |

| 366.1 | 120.0 ( | 35 | Qualifier |

Logic: The ethyl group is lost in the source (EI), leaving the

Experimental Workflow: LC-MS/MS (Direct)

Preferred for water samples or when derivatization is undesirable.

Step 1: Spike 100 mL water sample with TPTH-d15. Step 2: Adjust pH to 4.0 with Acetic Acid. Step 3: Solid Phase Extraction (SPE) using polymeric cartridges (e.g., Strata-X or HLB). Step 4: Elute with Methanol. Step 5: Analyze via LC-MS/MS (ESI Positive).

LC-MS/MS Transitions:

-

TPT (Native): 351.0

197.0 (Cone Voltage: 30V, CE: 25eV) -

TPT-d15 (IS): 366.1

207.1

Visualized Workflows

Diagram 1: The Derivatization Chemistry

This diagram illustrates the conversion of the polar analyte into the GC-compatible form.

Caption: Reaction scheme for the in-situ ethylation of Triphenyltin using Sodium Tetraethylborate.

Diagram 2: The Self-Validating Protocol

This workflow demonstrates how the Internal Standard corrects for errors at every stage.

Caption: The "Self-Validating" workflow. Spiking before extraction ensures the IS compensates for all procedural losses.

Calculation & Validation

Quantification Equation:

Where:

- = Peak Area (Quantifier transition)

- = Concentration of TPTH-d15 spiking solution

- = Volume of spike added

- = Mass of sample

-

= Relative Response Factor (determined from calibration curve, typically

Quality Control Criteria:

-

IS Recovery: The absolute area of the TPT-d15 peak in samples should be 50-120% of the area in a pure solvent standard. <50% indicates severe matrix suppression or extraction failure.

-

Ion Ratio: The ratio of Quantifier/Qualifier ions must match the standard within ±20%.

-

Linearity: Calibration curve (

vs. Conc) should have

References

-

US EPA Method 8323. "Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." US Environmental Protection Agency. Link

-

European Standard EN ISO 17353:2004. "Water quality - Determination of selected organotin compounds - Gas chromatographic method." ISO. Link

- Cole, R. et al. "Guidelines for the use of internal standards in the quantitative analysis of organotins." Trends in Analytical Chemistry.

-

Agilent Technologies. "Determination of Organotin Compounds in Toy Materials by GC/MSD." Application Note 5991-4603EN. Link

-

LGC Standards. "Triphenyltin Hydroxide-d15 Certificate of Analysis." Link

LC-MS/MS Analysis of Organotins (Triphenyltin) in Seafood Using Triphenyltin Hydroxide-d15

Application Note & Protocol Guide

Abstract

This application note details a robust, high-sensitivity method for the quantitation of Triphenyltin (TPT) in complex seafood matrices (fish and shellfish) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes Triphenyltin Hydroxide-d15 (TPT-d15) as a deuterated internal standard to rigorously correct for matrix-induced ion suppression and extraction variances. Unlike traditional GC-MS methods, this workflow eliminates the need for time-consuming derivatization, leveraging the ionic nature of organotins for direct electrospray ionization (ESI).

Introduction

Organotin compounds, particularly Triphenyltin (TPT), are persistent organic pollutants historically used as algicides and molluscicides in antifouling paints and agriculture. Due to their endocrine-disrupting properties and bioaccumulation potential, regulatory bodies enforce strict Maximum Residue Limits (MRLs) in marine foodstuffs.

The Analytical Challenge

Analyzing TPT in seafood presents two primary hurdles:

-

Matrix Complexity: High lipid and protein content in seafood can lead to severe signal suppression in ESI sources.

-

Extraction Efficiency: Organotins can adsorb to glassware or remain bound to cellular debris, leading to poor recovery.

The Solution: Isotope Dilution LC-MS/MS

This protocol employs Triphenyltin Hydroxide-d15 (

-

Mechanism: TPT-d15 co-elutes with TPT but is spectrally distinct. It experiences the exact same extraction losses and ionization suppression as the analyte, providing a self-correcting quantitation mechanism.

Experimental Design

Reagents and Standards

-

Target Analyte: Triphenyltin Chloride (converted to

). -

Internal Standard (IS): Triphenyltin Hydroxide-d15 (CAS: 358731-94-9).

-

Note: The hydroxide form converts to the chloride/cation form in acidic media.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Extraction Buffer: Acidified Acetonitrile (1% Formic Acid in ACN).

Sample Preparation (Acidified QuEChERS-like Extraction)

Rationale: Acidified acetonitrile precipitates proteins and extracts the organotin cation without the need for non-polar solvents or derivatization agents like sodium tetraethylborate.

Step-by-Step Protocol:

-

Homogenization: Weigh 2.0 g (±0.01 g) of edible seafood tissue into a 50 mL polypropylene centrifuge tube.

-

IS Addition: Spike samples with 50 µL of TPT-d15 working solution (1 µg/mL in MeOH) to achieve a final concentration of 25 ng/g. Allow to equilibrate for 15 minutes.

-

Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .

-

Agitation: Vortex for 1 min, then shake vigorously (mechanical shaker) for 20 minutes.

-

Salting Out (Optional but Recommended): Add 4 g MgSO4 and 1 g NaCl to induce phase separation. Shake immediately for 1 min.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg C18 and 50 mg PSA (Primary Secondary Amine) to remove lipids and fatty acids. Vortex and centrifuge.[1]

-

Reconstitution: Transfer 0.5 mL of cleaned extract to a vial, dilute with 0.5 mL water (to match initial mobile phase), and filter (0.2 µm PTFE) if necessary.

LC-MS/MS Method Parameters

Liquid Chromatography[3][4][5][6][7]

-

System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, or Waters ACQUITY).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Agilent Poroshell 120 EC-C18.

-

Column Temp: 40°C.

-

Injection Volume: 5-10 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

-